molecular formula C11H15NO2 B1391719 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid CAS No. 1179917-63-5

4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

Cat. No. B1391719
M. Wt: 193.24 g/mol
InChI Key: HYPDLRNSCDDDIH-UHFFFAOYSA-N
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Description

“4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.25 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moieties with substituted amines . For instance, the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine under reflux conditions, followed by acid-mediated cyclization, results in the formation of N-acyl derivatives of pyrrole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14)/t9-,10+ . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Synthesis of Complex Compounds

4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid plays a role in the synthesis of complex compounds. For instance, it is used in a four-component reaction involving cyclohexyl isocyanide, dialkyl acetylenedicarboxylates, and pyrrole. This reaction leads to the formation of dialkyl 2-alkanoyloxy-3-[cyclohexylimino(1H-pyrrol-2-yl)methyl]succinates, showcasing its utility in synthetic chemistry (Anary‐Abbasinejad & Anaraki-Ardakani, 2009).

Inhibition of Biological Pathways

This compound has been used in the synthesis of derivatives that exhibit potent in vitro inhibition of the human classical complement pathway. These derivatives have also been observed to suppress the complement-dependent reverse passive Arthus reaction in guinea pigs, indicating potential biomedical applications (Bailey et al., 1985).

Antitumor Substance Synthesis

A series of new derivatives of 4-(1H-pyrrol-1-yl)-5-cyclohexyl-1,2,4-triazole(4H)-3-yl thioacetanilides have been synthesized using 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid. Preliminary investigations indicated the potential of these compounds for inhibiting monoamine oxidase and certain enzymes, with one derivative being selected for in vitro screening on different tumor cell lines. However, it was not found to be an effective inhibitor of tumor cells in the dose studied (Saidov, Georgiyants & Demchenko, 2014).

Catalysis and Polymerization

4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid derivatives are involved in catalytic processes and polymerization reactions. For example, a copper(ii) metal-organic framework (MOF) involving derivatives of this compound has shown good catalytic activity and selectivity towards the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid (Paul et al., 2016).

Photocyclization and Electrochemical Applications

This compound is also used in photocyclization reactions and in the synthesis of electroactive polymers. For instance, photocyclization of derivatives in the presence of iodine and air in a benzene-cyclohexane mixture yielded a mixture of compounds useful in various applications, including electrochemistry (Tominagaxs, Castle & Castle, 1996).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-pyrrol-1-ylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPDLRNSCDDDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
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4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
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4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
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4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

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